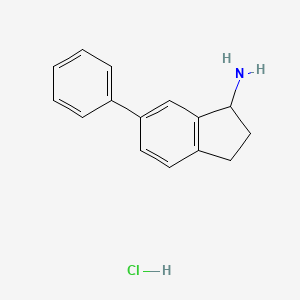

6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride

描述

Historical Context and Discovery

The synthesis and characterization of 6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride emerged as part of broader efforts to explore aminoindane derivatives for their structural and pharmacological potential. While the exact date of its first synthesis remains undocumented in public literature, its development aligns with advancements in heterocyclic chemistry during the early 21st century. The compound’s structural framework builds upon earlier work on 2-aminoindane (2-AI), a scaffold studied since the 1970s for its bronchodilatory and neuroactive properties. Patent CN101062897A, filed in 2006, describes improved methods for synthesizing dihydroindenamine derivatives using alumino-nickel catalysts under basic conditions, which may have facilitated the preparation of related compounds like this compound. The compound gained prominence in chemical catalogs by the mid-2010s, with suppliers like CymitQuimica and Aaron Chemicals offering it as a versatile intermediate for research.

Chemical Classification within Aminoindane Derivatives

This compound belongs to the aminoindane class, characterized by a bicyclic indene core fused to an amine group. Its classification is further refined by:

- Substituent Position : A phenyl group at the 6-position of the indene ring distinguishes it from simpler aminoindanes like 2-AI.

- Salt Form : As a hydrochloride salt, it enhances solubility and stability compared to its free base form.

- Structural Analogues : It shares similarities with pharmacologically active derivatives such as rasagiline (anti-Parkinsonian) and MDAI (serotonin-releasing agent), though its specific biological activity remains understudied.

The compound’s structural rigidity, imparted by the fused bicyclic system, makes it a valuable template for studying steric and electronic effects in drug design.

Nomenclature and Structural Identification

The systematic IUPAC name, This compound , reflects its core structure:

- A bicyclic indene system (2,3-dihydro-1H-inden) with an amine group at position 1.

- A phenyl substituent at position 6.

- A hydrochloride counterion.

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆ClN | |

| Molecular Weight | 245.74 g/mol | |

| SMILES | NC1CCc2c1cc(cc2)c1ccccc1.Cl | |

| InChI Key | ZJIBIIWUPACDBI-UHFFFAOYSA-N | |

| CAS Registry Number | 1803582-91-3 |

The X-ray crystallography data for the parent amine (CID 61382984) confirms a planar indene ring with the phenyl group orthogonal to the bicyclic system, a conformation likely preserved in the hydrochloride salt.

Significance in Chemical Research

This compound has garnered attention in multiple research domains:

- Synthetic Chemistry : Its synthesis leverages catalytic hydrogenation and oxime reduction strategies, as outlined in patents for analogous dihydroindenamines. The compound serves as a precursor for chiral ligands and catalysts due to its stereochemical flexibility.

- Pharmacological Probes : While direct studies are limited, its structural similarity to bioactive aminoindanes suggests potential interactions with monoamine transporters. For example, 2-AI derivatives are known to modulate dopamine and serotonin reuptake, a property explored in neuropharmacology.

- Material Science : The rigid indene core and aromatic phenyl group make it a candidate for designing organic semiconductors or liquid crystals.

Ongoing research focuses on functionalizing the amine and phenyl groups to explore structure-activity relationships, particularly in enzyme inhibition and receptor binding.

属性

IUPAC Name |

6-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11;/h1-7,10,15H,8-9,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLRXCAZGKPWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803582-91-3 | |

| Record name | 6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reduction of 6-phenyl-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The key steps involve the reduction of the ketone precursor and subsequent formation of the hydrochloride salt. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

化学反应分析

Types of Reactions

6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

6-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily known as a precursor in the synthesis of various pharmaceutical agents. Notably, it is related to the synthesis of Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The compound's structural properties facilitate its conversion into derivatives that exhibit neuroprotective effects and enhance dopamine levels in the brain .

Mechanism of Action:

The mechanism of action involves the inhibition of MAO-B, which leads to increased levels of dopamine by preventing its breakdown. This mechanism is crucial for alleviating symptoms associated with Parkinson's disease and improving patient outcomes .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique indene structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways .

Reactivity Studies:

Research has indicated that the presence of the phenyl group enhances the reactivity of the compound compared to non-substituted analogs. This characteristic is particularly useful in studying reaction mechanisms and developing new synthetic methodologies .

Biological Research

Enzyme Inhibition Studies:

The compound has been investigated for its potential biological activities beyond its use in drug synthesis. Studies have focused on its ability to inhibit specific enzymes, which may lead to the discovery of new therapeutic agents targeting various diseases .

Receptor Binding Studies:

Research into receptor interactions has shown promise for 6-phenyl-2,3-dihydro-1H-indene derivatives in modulating receptor activity. Such studies are essential for understanding how modifications to the indene structure can influence biological activity and selectivity .

Industrial Applications

Pharmaceutical Manufacturing:

Given its role as an intermediate in drug synthesis, 6-phenyl-2,3-dihydro-1H-indene hydrochloride is relevant in pharmaceutical manufacturing processes. Its efficient synthesis and scalability are crucial for producing active pharmaceutical ingredients (APIs) at an industrial scale .

Chemical Research:

In chemical research settings, this compound is utilized to explore new synthetic routes and reaction conditions. Its characteristics make it a subject of interest for chemists aiming to develop environmentally friendly and cost-effective synthetic methods .

作用机制

The mechanism of action of 6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.

相似化合物的比较

Table 1: Comparison of 6-Phenyl-2,3-dihydro-1H-inden-1-amine Hydrochloride and Analogues

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (F, Cl): Fluorine at C6 () and chlorine at C5 () decrease electron density on the aromatic ring, reducing basicity but improving metabolic stability. For example, 6-fluoro analogues are favored in CNS drug candidates due to blood-brain barrier penetration .

- Electron-Donating Groups (OCH₃): Methoxy substituents increase lipophilicity and steric hindrance, as seen in (R)-6-methoxy derivatives used in chiral resolutions .

- Alkyl Chains (Ethyl, Isopropyl): Ethyl groups at C5/C6 () enhance hydrophobicity, while branched chains () improve binding affinity in receptor-targeted molecules.

生物活性

6-Phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as OP-1074, is a compound of interest due to its potential therapeutic applications, particularly in oncology and endocrinology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₁₈ClN

- CAS Number : 1443752-76-8

The biological activity of this compound is primarily attributed to its interactions with various cellular targets, including:

- Estrogen Receptor Alpha (ERα) : OP-1074 has been shown to destabilize ERα protein expression in breast cancer cell lines (MCF-7 and CAMA-1) at concentrations as low as 100 nM, leading to inhibited cell proliferation .

Biochemical Pathways

The compound engages in several biochemical pathways:

- Apoptosis Induction : It may trigger apoptosis through mitochondrial pathways, enhancing the generation of reactive oxygen species (ROS).

- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest by downregulating cyclin D1 and CDK4.

In Vitro Studies

Table 1 summarizes the IC₅₀ values for OP-1074 against various cancer cell lines:

| Cell Line | IC₅₀ (nM) | Effect |

|---|---|---|

| MCF-7 | 6.3 | Inhibition of proliferation |

| CAMA-1 | 9.2 | Inhibition of proliferation |

These findings indicate that OP-1074 exhibits significant anti-cancer properties, particularly against estrogen-dependent tumors.

Case Studies

A notable study by Fanning et al. (2018) highlighted the specificity of OP-1074 in disrupting the ERα helix 12 structure, which is crucial for its antiestrogenic activity. This structural alteration leads to a reduction in estrogen-mediated signaling pathways, thereby inhibiting tumor growth in hormone-sensitive cancers .

Dosage Effects in Animal Models

Research has demonstrated that the dosage of OP-1074 significantly influences its therapeutic efficacy and toxicity. Lower doses tend to exhibit beneficial therapeutic effects, while higher doses can lead to adverse effects. This necessitates careful dosage control in both experimental and clinical settings.

Metabolic Pathways

This compound is metabolized through various pathways involving cytochrome P450 enzymes. Understanding these metabolic processes is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The compound's efficacy is also influenced by its transport mechanisms across cellular membranes. It interacts with specific transporters that facilitate its distribution within tissues, which is critical for maximizing its therapeutic effect while minimizing toxicity.

常见问题

Q. What are the established synthetic routes for 6-phenyl-2,3-dihydro-1H-inden-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and subsequent amine functionalization. A representative procedure involves:

Starting material : Begin with a substituted indanone (e.g., 6-phenyl-2,3-dihydro-1H-inden-1-one) .

Reductive amination : React the ketone with an amine source (e.g., ammonium acetate) under hydrogenation conditions (e.g., Pd/C catalyst, H₂ atmosphere) to form the amine intermediate.

Salt formation : Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Optimization :

- Adjust solvent polarity (e.g., ethanol vs. dichloromethane) to improve yield.

- Control reaction time and temperature (e.g., 50–60°C for 12–24 hours) to minimize side products.

- Monitor purity via HPLC or TLC (e.g., pentane:ethyl acetate = 9:1 as mobile phase) .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

Methodological Answer:

- ¹H NMR : Key peaks include:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~220.7 g/mol based on C₁₅H₁₆ClN) .

Note : Contradictions in NMR data (e.g., ketone/enol tautomerism in related compounds) require careful integration and 2D NMR (COSY, HSQC) to resolve .

Q. What are common impurities in synthesized batches, and how can they be identified?

Methodological Answer:

- Byproducts : Unreacted indanone, over-reduced intermediates, or diastereomers (if chiral centers exist).

- Detection :

- Mitigation : Recrystallize from ethanol/water to enhance purity (>97%) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path analysis) optimize synthesis and predict reactivity?

Methodological Answer:

Q. How should researchers resolve contradictions in experimental data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

Re-examine sample preparation : Ensure dryness (residual solvent peaks mimic splitting) and purity (impurities distort integration).

Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering in dihydroindene) .

Cross-validate with XRD : Single-crystal X-ray diffraction provides definitive structural data, resolving ambiguities in proton assignments .

Q. What methodologies are recommended for designing derivatives (e.g., fluorinated analogs) to study structure-activity relationships?

Methodological Answer:

- Functionalization Strategies :

- Biological Assay Integration :

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- In Vitro Assays :

- Fluorescence polarization : Measure binding affinity to target proteins .

- Kinetic Studies : Use stopped-flow techniques to determine inhibition constants (Kᵢ).

- In Silico Docking : Employ AutoDock Vina to predict binding poses in active sites .

- Safety Note : Adhere to ethical guidelines; use only in vitro systems per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。